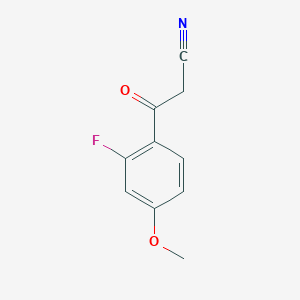
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile
概要
説明
3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanenitrile, also known as FMOC-L-Asp(OtBu)-CN or Fmoc-Asp(OtBu)-CN, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and proteins.
作用機序
The mechanism of action of Fmoc-Asp(OtBu)-CN is related to its ability to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid residues can form hydrogen bonds with other amino acid residues, which can affect the overall structure and function of the peptide or protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Fmoc-Asp(OtBu)-CN are related to its role in protein synthesis. It can affect the structure and function of the resulting peptide or protein, which can have various biological effects.
実験室実験の利点と制限
One advantage of using Fmoc-Asp(OtBu)-CN in lab experiments is its ability to introduce aspartic acid residues into the peptide or protein sequence. This can be useful in studying the role of aspartic acid in protein function and structure. One limitation of using Fmoc-Asp(OtBu)-CN is its cost, as it is a relatively expensive building block compared to other amino acid derivatives.
将来の方向性
There are several future directions for the use of Fmoc-Asp(OtBu)-CN in scientific research. One direction is to study its role in the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to use Fmoc-Asp(OtBu)-CN in the synthesis of novel peptides or proteins with specific biological functions. Additionally, Fmoc-Asp(OtBu)-CN can be used in the development of new drugs that target specific biological processes.
科学的研究の応用
Fmoc-Asp(OtBu)-CN is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used to introduce aspartic acid residues into the peptide or protein sequence. Aspartic acid is an important amino acid that plays a crucial role in protein function and structure. It is also involved in various biological processes such as cell signaling and neurotransmission.
特性
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYBAKDDBNZSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360629.png)
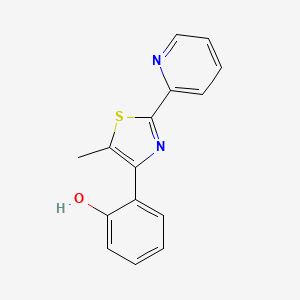

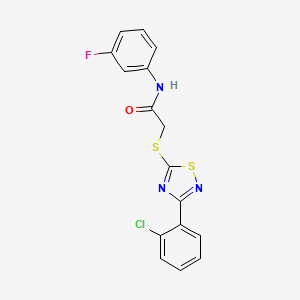
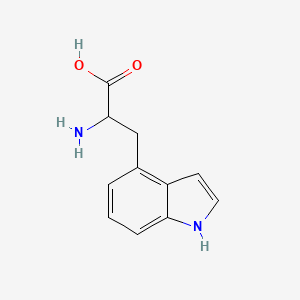
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2360636.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360638.png)
![2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B2360641.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2360642.png)
![1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2360643.png)
![N-(5-ethyl-1,3-thiazol-2-yl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2360644.png)
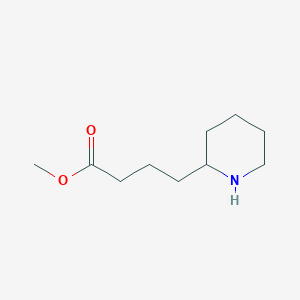
![3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2360648.png)
![6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B2360651.png)